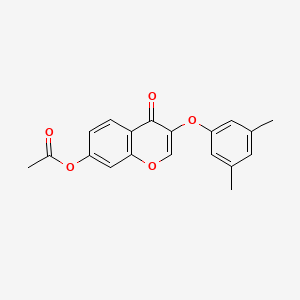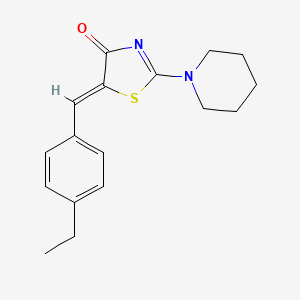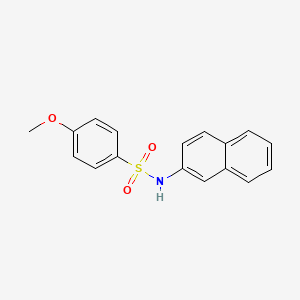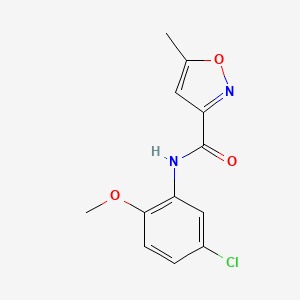
2-(3,5-dimethylphenoxy)-N-(3-pyridinylmethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-dimethylphenoxy)-N-(3-pyridinylmethyl)propanamide, commonly known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK plays a crucial role in regulating cellular energy homeostasis, and its activation has been linked to various physiological and pathological processes.
Aplicaciones Científicas De Investigación
Crystal Structure and Herbicidal Activity
The research on compounds structurally related to 2-(3,5-dimethylphenoxy)-N-(3-pyridinylmethyl)propanamide has shown promising herbicidal activity. For instance, a study on a similar compound, N-(5,7-Dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide, highlighted its effective herbicidal properties. The study involved the synthesis of the compound and an analysis of its crystal structure, indicating a potential for agricultural applications in weed management (Liu et al., 2008).
Spectroscopic and Docking Studies for Biological Activity
Another significant area of research involves the detailed spectroscopic analysis and docking studies of similar compounds. A comprehensive study conducted on 2,2-dimethyl-N-(2-pyridinyl)propanamide explored its structural, electrical, chemical, and biological activities through various techniques like FT-IR, FT-Raman, NMR, and molecular docking studies. This research suggested the compound's role in binding proteins to exhibit Glutathione thiolesterase inhibition, showcasing its potential in biomedical applications (S. Aayisha et al., 2019).
Luminescent Properties in Coordination Polymers
Research on compounds with structural similarities also extends to the field of materials science, particularly in the development of coordination polymers with novel luminescent properties. A study on thiocyanate-bridging mercury(II) coordination polymers, using ligands related to this compound, revealed unique structures and luminescent properties. These findings contribute to the advancement of materials with potential applications in sensing, lighting, and display technologies (F. Jin et al., 2013).
Synthesis and Evaluation of Analogues for Herbicidal Activity
The synthesis and evaluation of novel analogues containing pyrimidine and 1,3,4-thiadiazole rings, designed from the base structure similar to this compound, have also been explored. These compounds demonstrated moderate to good selective herbicidal activity, indicating their potential in developing new herbicides (Man‐Yun Liu & De-Qing Shi, 2014).
Propiedades
IUPAC Name |
2-(3,5-dimethylphenoxy)-N-(pyridin-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12-7-13(2)9-16(8-12)21-14(3)17(20)19-11-15-5-4-6-18-10-15/h4-10,14H,11H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTAQXRNAMXJVOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(C)C(=O)NCC2=CN=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbothioamide](/img/structure/B5544361.png)
![3-[2-(benzylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5544368.png)

![4-[(2-thienylmethylene)amino]benzenesulfonamide](/img/structure/B5544386.png)
![8-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5544393.png)

![N-(3-cyanophenyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5544411.png)

![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-4-biphenylcarboxamide](/img/structure/B5544430.png)

![5-(3,4-dimethoxyphenyl)-4-[(2-ethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5544457.png)


![3-{5-[1-(4-fluorophenyl)cyclopropyl]-1,2,4-oxadiazol-3-yl}-6-methylpyridazine](/img/structure/B5544463.png)